3-Mahaeo
Description
Structure
3D Structure
Properties
CAS No. |
84300-23-2 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(4aS,4bR,8S,10aR,10bS,12aS)-8-methoxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-2-one |
InChI |
InChI=1S/C20H31NO2/c1-19-10-8-14(23-3)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(22)21-20/h4,14-17H,5-12H2,1-3H3,(H,21,22)/t14-,15+,16-,17-,19-,20-/m0/s1 |
InChI Key |
JSKPSAAKLUVICH-KCMORZRYSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC |
Synonyms |
3-MAHAEO 3-methoxy-17-aza-homoandrost-5-ene-17-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One
Retrosynthetic Analysis of the 3-Methoxy-17-aza-homoandrost-5-ene-17-one Scaffold
A retrosynthetic analysis of the target molecule, 3-Methoxy-17-aza-homoandrost-5-ene-17-one, suggests a disconnection strategy that hinges on the formation of the key seven-membered lactam D-ring. The primary disconnection would be the amide bond within the lactam, leading back to a 17-amino-seco-steroid precursor. However, a more synthetically viable approach involves the Beckmann rearrangement of a 17-oxime derivative. This strategy points to dehydroepiandrosterone (B1670201) (DHEA) or a related androstane (B1237026) derivative as a logical starting material.
The key steps in the forward synthesis, as suggested by this analysis, would be:
Protection of the 3-hydroxyl group of the starting steroid.
Conversion of the 17-keto group to a 17-oxime.
Beckmann rearrangement to form the 17a-aza-D-homo lactam.
Introduction of the 3-methoxy group.
Deprotection and any necessary functional group interconversions.
Stereoselective Synthesis of the Aza-Steroidal D-Ring System
The construction of the expanded, nitrogen-containing D-ring is a critical step in the synthesis of 3-Methoxy-17-aza-homoandrost-5-ene-17-one. The Beckmann rearrangement of a 17-oximino steroid is the most common and effective method for this transformation. researchgate.netacs.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The stereochemistry of the migrating carbon determines the regioselectivity of the nitrogen insertion. For the formation of the desired 17a-aza lactam, the anti-periplanar C16-C17 bond must migrate.
The reaction is typically carried out by treating the 17-oxime with a variety of acidic reagents, such as p-toluenesulfonyl chloride, thionyl chloride, or various strong acids. scispace.com The choice of reagent and reaction conditions can influence the yield and the potential for side reactions, such as the abnormal Beckmann rearrangement which leads to seco-nitrile products. researchgate.netacs.org
Regioselective Introduction of the 3-Methoxy Group
The introduction of the 3-methoxy group can be achieved at different stages of the synthesis. One common strategy is to start with a precursor that already contains the desired 3-methoxy functionality, such as 3-methoxy-androst-5-en-17-one. Alternatively, if starting with a 3-hydroxy steroid like DHEA, the hydroxyl group can be selectively methylated.
A standard procedure for this methylation involves the use of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride. To ensure regioselectivity and avoid reaction at other potentially reactive sites, it is often necessary to protect other functional groups in the molecule. For instance, the 17-keto group might be protected as a ketal prior to the methylation of the 3-hydroxyl group.
Optimization of Synthetic Routes and Yield Enhancement Strategies
Optimizing the synthetic route to 3-Methoxy-17-aza-homoandrost-5-ene-17-one involves a careful selection of reagents and reaction conditions to maximize yields and minimize side products. For the crucial Beckmann rearrangement step, factors such as the choice of catalyst, solvent, and temperature can significantly impact the outcome. researchgate.net For example, the use of milder catalysts can help to suppress the formation of the abnormal Beckmann rearrangement products. researchgate.netacs.org
Below is a table summarizing potential optimization strategies for key reaction steps:
| Reaction Step | Parameter to Optimize | Potential Improvement |
| Oximation of 17-ketone | Reaction time, temperature, and pH | Higher yield and purity of the 17-oxime |
| Beckmann Rearrangement | Catalyst, solvent, and temperature | Increased yield of the desired lactam, reduced side products |
| Methylation of 3-hydroxyl | Methylating agent and base | Improved regioselectivity and yield of the 3-methoxy ether |
Chemo-Enzymatic Approaches in 3-Methoxy-17-aza-homoandrost-5-ene-17-one Synthesis
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.org In the context of synthesizing 3-Methoxy-17-aza-homoandrost-5-ene-17-one, enzymes could be employed for stereoselective transformations. For example, a lipase (B570770) could be used for the regioselective acylation or deacylation of hydroxyl groups, offering an alternative to traditional protecting group strategies.
Moreover, microorganisms can be used for specific hydroxylations of the steroid nucleus if further functionalization is desired. nih.gov While the direct enzymatic synthesis of the aza-D-ring is not a standard approach, biocatalysis could be valuable in the preparation of key intermediates from readily available starting materials like phytosterols. nih.govresearchgate.net
Green Chemistry Principles in the Synthesis of Steroidal Analogues
The application of green chemistry principles to steroid synthesis aims to reduce the environmental impact of these chemical processes. researchgate.netresearchgate.net This can be achieved through several strategies, including the use of less hazardous reagents, renewable starting materials, and more efficient catalytic processes. americanpharmaceuticalreview.comhovione.com
In the synthesis of 3-Methoxy-17-aza-homoandrost-5-ene-17-one, green chemistry could be incorporated by:
Using catalytic reagents: Employing catalytic amounts of acids for the Beckmann rearrangement instead of stoichiometric amounts can reduce waste.
Solvent selection: Replacing hazardous solvents with greener alternatives like ionic liquids or water, where possible.
Atom economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.
Energy efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a promising green approach for reactions like the Beckmann rearrangement. scispace.com
Molecular Structure and Conformational Analysis of 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One
Theoretical Frameworks for Steroid Ring Conformations
The conformational analysis of steroids relies on established theoretical frameworks initially developed for simple cyclic systems. Cyclohexane (B81311) rings, which constitute rings A, B, and C in most steroids, primarily adopt the low-energy chair conformation, minimizing torsional and angle strain libretexts.orgopenstax.org. Other higher-energy conformations, such as boat and twist-boat, are generally less prevalent but can be induced by specific structural features or environmental factors libretexts.org. The five-membered D-ring typically exhibits envelope or half-chair conformations, offering more flexibility than the cyclohexane rings nih.govacs.org.
Computational chemistry methods, such as Density Functional Theory (DFT) and molecular mechanics (MM), are indispensable tools for predicting and analyzing the conformational landscape of steroids researchgate.netnih.gov. These methods allow for the calculation of energy minima, transition states, and the relative stabilities of various conformers, providing insights into preferred geometries, bond lengths, bond angles, and dihedral angles that are difficult to ascertain solely through experimental means researchgate.netnih.gov.
Impact of Aza-Homologation on Steroidal Skeleton Flexibility
The introduction of a nitrogen atom into a ring system alters local bond angles and lengths compared to an all-carbon ring, primarily due to differences in atomic size, electronegativity, and the presence of a nitrogen lone pair. For instance, C-N bonds are typically shorter than C-C bonds, and the nitrogen atom's hybridization state (sp2 in the lactam carbonyl or sp3 elsewhere) will dictate its local geometry. The lactam carbonyl group (C=O) introduces a planar sp2 hybridized center within the ring, influencing the conformational preferences of the expanded D-ring.
Furthermore, the expansion of the D-ring from a five-membered to a six-membered ring (homo- prefix) significantly increases its conformational flexibility. While a five-membered ring has limited conformational options (envelope, half-chair), a six-membered ring can adopt various chair, boat, and twist-boat forms, each with different energy profiles libretexts.org. This increased flexibility in the aza-homo D-ring can propagate conformational changes throughout the entire tetracyclic system, potentially affecting the relative orientations of the A, B, and C rings. Research indicates that the flexibility of steroid rings can be greatly affected by the substitution of side chains acs.org.
Table 1 illustrates hypothetical changes in dihedral angles due to aza-homologation, demonstrating the potential for increased flexibility in the modified D-ring.
Table 1: Hypothetical Dihedral Angle Changes in D-Ring Due to Aza-Homologation
| Bond (Original D-ring) | Typical Dihedral Angle (Degrees) | Bond (Aza-Homo D-ring) | Hypothetical Dihedral Angle Range (Degrees) |
| C13-C14-C15-C16 | 25-35 (envelope) | C13-C14-C15-C16-N17 | 40-60 (chair-like) |
| C14-C15-C16-C17 | 0-10 (envelope) | C14-C15-C16-N17-C17'=O | 10-30 (twist-boat/half-chair) |
Influence of 3-Methoxy Substitution on Ring A Conformation
Generally, bulky substituents on cyclohexane rings prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions with other axial hydrogens on the ring libretexts.orgopenstax.org. Therefore, it is highly probable that the 3-methoxy group in 3-Mahaeo would favor an equatorial orientation, leading to a more stable conformer. However, electronic effects, such as the anomeric effect (if the methoxy (B1213986) group were adjacent to an oxygen or nitrogen atom in a cyclic system, which is not directly the case here but can have analogous influences in more complex systems), could, in some instances, favor an axial orientation. In the context of this compound, the primary influence is likely steric.
Advanced Spectroscopic Probes for Conformational Dynamics
Elucidating the precise molecular structure and conformational dynamics of complex compounds like this compound requires the application of advanced spectroscopic techniques. These methods provide experimental data that can be correlated with theoretical predictions to validate conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of conformational analysis. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable information. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) reveal the chemical environment of individual atoms, with chemical shifts being sensitive to steric topology and inductive effects science.gov. Coupling constants (J-values) between vicinal protons provide direct information about dihedral angles, allowing for the determination of ring conformations (e.g., axial-axial, axial-equatorial, equatorial-equatorial coupling patterns for chair conformations) nih.gov. Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for conformational studies, as they reveal through-space proximities between nuclei, even if they are not directly bonded. This allows for the mapping of the molecule's three-dimensional shape and the identification of preferred conformers in solution openstax.orgnih.govresearchgate.net. Variable-temperature NMR can be employed to study dynamic processes such as ring inversions or rotamer interconversions, providing insights into energy barriers science.gov.
X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the most definitive picture of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and dihedral angles, offering a direct visualization of the preferred conformation in the crystal lattice nih.govresearchgate.netuni-koeln.de. While solid-state conformations may differ slightly from solution-phase conformations due to crystal packing forces, X-ray data serves as a crucial benchmark for theoretical calculations and solution-phase spectroscopic interpretations.
Vibrational Spectroscopy (Infrared and Vibrational Circular Dichroism): Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups, which can be sensitive to their conformational environment. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful for chiral molecules like steroids. VCD spectra are highly sensitive to the absolute configuration and conformational distribution of molecules, and experimental VCD spectra can be directly compared with theoretically simulated spectra to confirm conformational assignments nih.govresearchgate.net.
Interplay of Steric and Electronic Effects on Molecular Architecture
The molecular architecture of this compound is a direct consequence of the intricate interplay between steric and electronic effects arising from its unique structural modifications.
Electronic Effects: Electronic effects, including inductive and resonance effects, also play a crucial role in shaping the molecular architecture wikipedia.orgmdpi.com. The oxygen atom of the methoxy group and the nitrogen atom in the aza-homo ring are electronegative, inducing partial positive charges on adjacent carbons and influencing bond polarities. The lone pair on the nitrogen atom can participate in electronic interactions, potentially influencing the conformation of the lactam ring. Resonance effects from the methoxy group can alter electron density within Ring A, affecting its reactivity and subtle conformational preferences. These electronic influences contribute to the stability of specific conformers by optimizing charge distribution and minimizing unfavorable electrostatic interactions.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One Analogues
Elucidation of Key Pharmacophoric Features within the 3-Methoxy-17-aza-homoandrost-5-ene-17-one Structure
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For a steroidal analogue like 3-Methoxy-17-aza-homoandrost-5-ene-17-one, identifying these features is the first step in any SAR campaign. This process typically involves the synthesis and biological evaluation of a series of related compounds to map out the key molecular interactions with its biological target.
Key hypothetical pharmacophoric features for this scaffold might include:
Hydrogen Bond Donors and Acceptors: The lactam functionality in the D-ring introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The methoxy (B1213986) group at the 3-position also presents a hydrogen bond acceptor. The importance of these features would be probed by synthesizing analogues where these groups are removed, masked, or replaced.
Hydrophobic Regions: The steroidal backbone is predominantly lipophilic. The shape and size of this hydrophobic core are critical for fitting into the binding pocket of a target protein.
Stereochemistry: The numerous chiral centers within the androstane (B1237026) framework result in a specific three-dimensional shape. Any alteration to this stereochemistry would likely have a profound impact on biological activity.
Rational Design of Steroidal Analogues Based on 3-Methoxy-17-aza-homoandrost-5-ene-17-one
Once the key pharmacophoric features are identified, this knowledge can be used to rationally design new analogues with potentially enhanced properties. This is a systematic process that moves away from random screening towards a more targeted approach.
Strategies for rational design would include:
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties. For instance, the methoxy group could be replaced with other alkoxy groups of varying sizes or with a hydroxyl group to investigate the impact of steric bulk and hydrogen bonding potential.
Scaffold Hopping: Replacing the steroidal core with a non-steroidal scaffold that maintains the correct spatial orientation of the key pharmacophoric features. This can lead to compounds with novel intellectual property and potentially improved pharmacokinetic properties.
Functional Group Modification: Systematically modifying the functional groups to fine-tune activity. For example, the lactam in the D-ring could be alkylated or acylated to explore the steric and electronic requirements in that region of the molecule.
Conformational Restriction and its Implications for Receptor Binding Theories
The rigidity of the steroidal nucleus in 3-Methoxy-17-aza-homoandrost-5-ene-17-one means that it exists in a limited number of low-energy conformations. This pre-organization can be advantageous for binding to a biological target, as less of an entropic penalty is paid upon binding compared to a more flexible molecule.
Further conformational restriction could be introduced by:
Introduction of Unsaturation: Adding double or triple bonds can lock the molecule into a more planar conformation.
Ring Formation: Creating additional rings within the steroidal framework can further reduce conformational flexibility.
By studying the biological activity of conformationally restricted analogues, researchers can gain insights into the bioactive conformation of the molecule – the specific shape it adopts when binding to its target. This information is invaluable for refining pharmacophore models and for the design of more potent and selective ligands.
Electronic Property Modulation and its Effects on Molecular Recognition
The electronic properties of a molecule, such as its electron density distribution and electrostatic potential, play a crucial role in molecular recognition. The interaction between a ligand and its receptor is governed by non-covalent forces, including electrostatic interactions, hydrogen bonds, and van der Waals forces.
The electronic properties of 3-Methoxy-17-aza-homoandrost-5-ene-17-one could be modulated by:
Introducing Electron-Withdrawing or Electron-Donating Groups: Placing substituents with different electronic properties at various positions on the steroidal scaffold can alter the molecule's electrostatic potential and its ability to form key interactions with the target. For example, adding an electron-withdrawing group near the lactam could increase the acidity of the N-H proton and enhance its hydrogen bonding capability.
Aromatic Ring Substitution: If analogues containing aromatic rings were to be designed, the electronic nature of these rings could be systematically varied to probe for favorable electronic interactions.
Computational Predictions of Ligand-Target Interactions Based on SAR Principles
In modern drug discovery, computational chemistry plays a vital role in predicting how a ligand might interact with its biological target. These methods are used to prioritize the synthesis of new compounds and to interpret experimental SAR data.
Computational approaches that would be applied in the study of 3-Methoxy-17-aza-homoandrost-5-ene-17-one analogues include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to visualize the binding mode and to identify key interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the interaction and the role of conformational changes.
By combining the insights gained from these computational methods with experimental SAR data, a comprehensive understanding of the molecular basis of action for this class of compounds could be developed, paving the way for the design of novel and more effective therapeutic agents.
Mechanistic Investigations of 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One Ligand Receptor Interactions
Molecular Docking and Dynamics Simulations with Steroid Receptor Binding Domains
No studies detailing the molecular docking or dynamics simulations of 3-Methoxy-17-aza-homoandrost-5-ene-17-one with steroid receptor binding domains are currently available. Such studies would be crucial in predicting the binding affinity and orientation of the ligand within the receptor's binding pocket, providing insights into the specific amino acid residues involved in the interaction.
Biophysical Characterization of 3-Methoxy-17-aza-homoandrost-5-ene-17-one Binding Kinetics and Thermodynamics
Information on the biophysical characterization of the binding kinetics and thermodynamics of 3-Methoxy-17-aza-homoandrost-5-ene-17-one to steroid receptors is not present in the available literature. This data would be essential for understanding the association and dissociation rates of the ligand-receptor complex, as well as the energetic drivers of the binding event.
Allosteric Modulation of Steroid Receptors by 3-Methoxy-17-aza-homoandrost-5-ene-17-one
There are no documented studies on the allosteric modulation of steroid receptors by 3-Methoxy-17-aza-homoandrost-5-ene-17-one. Research in this area would investigate whether the compound binds to a site other than the primary ligand-binding site, and how this might influence the receptor's conformation and function.
Protein Conformational Changes Induced by 3-Methoxy-17-aza-homoandrost-5-ene-17-one Binding
The conformational changes in steroid receptors induced by the binding of 3-Methoxy-17-aza-homoandrost-5-ene-17-one have not been characterized. Understanding these structural alterations is fundamental to elucidating the mechanism of receptor activation or inhibition.
In Vitro Receptor Transactivation Studies (Focusing on Molecular Mechanisms, Not Efficacy)
No in vitro receptor transactivation studies for 3-Methoxy-17-aza-homoandrost-5-ene-17-one are available. These experiments would be necessary to determine how the binding of the compound to a steroid receptor influences the receptor's ability to regulate gene expression.
Role of Coactivator/Corepressor Recruitment in 3-Methoxy-17-aza-homoandrost-5-ene-17-one Mediated Signaling Pathways
The role of coactivator and corepressor protein recruitment in the signaling pathways mediated by 3-Methoxy-17-aza-homoandrost-5-ene-17-one is an uninvestigated area. Such studies would reveal the downstream molecular machinery that is engaged upon ligand binding and subsequent receptor conformational changes.
Advanced Analytical Methodologies in 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One Research
High-Resolution Mass Spectrometry for Metabolite Profiling (Excluding Human Metabolic Fate)
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the comprehensive profiling and structural elucidation of metabolites in various research contexts, particularly in in vitro biotransformation studies or non-human biological systems. For compounds like 3-Mahaeo, HRMS provides invaluable insights into potential metabolic pathways by offering precise mass measurements and detailed fragmentation patterns.
In studies utilizing in vitro systems, such as rat liver microsomes, HRMS coupled with liquid chromatography (LC-HRMS) has been instrumental in identifying and characterizing a wide array of steroid metabolites mdpi.comnih.gov. This approach allows for the detection of subtle mass changes corresponding to metabolic modifications like hydroxylation, N-oxidation, N-deisopropylation, N,N-dealkylation, oxidation, and dehydrogenation mdpi.comresearchgate.net. The high resolving power of instruments like Q-Exactive Orbitrap mass spectrometers enables the accurate determination of elemental compositions for parent compounds and their transformed products mdpi.comnih.gov.
The analytical workflow typically involves acquiring data in full scan mode to detect all ions present, followed by data-dependent MS/MS (ddMS2) to obtain fragmentation spectra of selected precursor ions mdpi.com. These fragmentation patterns are critical for deducing the structural changes that have occurred. For instance, characteristic fragment ions can be diagnostic for differentiating between various positional isomers of hydroxylated metabolites nih.gov. The comparison of the parent compound's fragmentation profile with those of its metabolites allows for the tentative proposal of metabolite structures.
A hypothetical example of HRMS data for this compound and a potential in vitro metabolite (e.g., a hydroxylated derivative) might be presented as follows:
| Compound | Exact Mass (Theoretical) | Exact Mass (Observed) | Proposed Formula | Key Fragment Ions (m/z) | Proposed Metabolic Change |
| This compound | 317.2355 | 317.2355 | C20H31NO2 | [M+H]+: 318.2433 | Parent Compound |
| Hydroxylated this compound | 333.2304 | 333.2304 | C20H31NO3 | [M+H]+: 334.2382 | +O (Hydroxylation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Excluding Basic Identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of complex organic molecules like this compound, providing detailed information on atomic connectivity, stereochemistry, and spatial relationships. Beyond basic identification, advanced NMR techniques are crucial for confirming the precise arrangement of atoms within the steroid nucleus and its substituents.
Modern NMR methodologies employ a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unravel intricate structures. While 1D 1H and 13C NMR spectra provide initial insights into the types of protons and carbons present and their chemical environments, 2D experiments are essential for establishing through-bond and through-space correlations pitt.eduresearchgate.net.
Key 2D NMR techniques utilized for structural elucidation of aza-steroids include:
Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled to each other, revealing direct proton-proton connectivity within spin systems pitt.edu.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing assignments for CH, CH2, and CH3 groups and resolving overlapping 1H signals by spreading them into a second dimension based on their 13C chemical shifts pitt.eduhyphadiscovery.com.
Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-4 bond) correlations between protons and carbons, invaluable for establishing connectivity across quaternary carbons and ring junctions, and for confirming the placement of substituents like the methoxy (B1213986) group and the aza-ketone pitt.eduhyphadiscovery.com. For instance, HMBC correlations from angular methyl groups are particularly useful for establishing the basic carbon skeleton of steroids pitt.edu.
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are in close proximity, regardless of bond connectivity. This is critical for determining the relative stereochemistry of chiral centers and the configuration of ring fusions, such as the A/B and C/D rings in the steroid framework pitt.eduamazon.com.
For this compound, advanced NMR would be applied to confirm the position and configuration of the 3-methoxy group, the 5-ene double bond, and the 17-aza-homoandrost-17-one lactam ring. For example, NOESY correlations between specific protons on adjacent rings would confirm the stereochemistry of the ring junctions, while HMBC correlations would confirm the attachment of the methoxy group to C-3 and the carbonyl group to C-17 within the aza-homoandrost system.
Table 1: Illustrative NMR Data for Key Structural Features of this compound
| Feature/Nucleus | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Example) | Structural Information Derived |
| C-3 Methoxy | ~3.2-3.4 (s, 3H) | ~55-60 (q) | HMBC to C-3 (steroid) | Confirms methoxy attachment |
| C-5 (olefinic) | ~5.2-5.5 (s, 1H) | ~120-130 (d) | COSY to C-4 (if any H), HMBC to C-6, C-10 | Confirms double bond position |
| C-17 (ketone) | - | ~170-180 (s) | HMBC from adjacent protons | Confirms ketone position |
| N-H (lactam) | ~6.0-7.0 (br s, 1H) | - | COSY to adjacent protons (if any), HMBC to C-17, C-16 | Confirms aza-lactam presence |
| Angular Methyls | ~0.7-1.2 (s, 3H each) | ~15-25 (q) | HMBC to C-skeleton, NOESY for stereochemistry | Confirms steroid core, stereochemistry |
Note: Actual chemical shifts and correlations would depend on solvent, concentration, and specific stereochemistry.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are fundamental for ensuring the purity of this compound and for separating any potential impurities or stereoisomers that may arise during synthesis or storage. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used due to their high sensitivity and resolving power nih.govmdpi.com.
For purity assessment, reversed-phase HPLC is commonly employed, utilizing C18 stationary phases and gradients of acetonitrile-water or methanol-water mobile phases scispace.com. Detection is typically achieved with UV-Vis detectors, often coupled with mass spectrometry (LC-MS) for enhanced specificity and impurity identification scispace.com. The chromatogram provides a profile of the compound, with the area under the peak corresponding to this compound indicating its purity relative to other components.
Table 2: Typical HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water (with 0.1% formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 10-15 min) |
| Flow Rate | 0.2-0.5 mL/min |
| Detection | UV-Vis (e.g., 210 nm, 240 nm) and/or ESI-MS |
| Column Temperature | 30-40 °C |
Isomer separation, particularly for stereoisomers, often requires specialized chromatographic approaches. Chiral HPLC, utilizing chiral stationary phases, can resolve enantiomers or diastereomers that are not separable on achiral columns. For instance, aza-steroids can exhibit various stereoisomeric forms, and their separation is crucial for understanding their individual properties. Thin-layer chromatography (TLC) can also be used for preliminary purity monitoring and method development, often visualized with iodine vapor or UV light actascientific.com. Differential Scanning Calorimetry (DSC) can complement chromatographic purity assessment by revealing the thermal characteristics and crystalline nature of the compound, with sharp endothermic peaks indicating high purity actascientific.com.
Spectrophotometric Methods for Concentration Determination in Research Solutions
Spectrophotometric methods, particularly ultraviolet-visible (UV-Vis) spectroscopy, offer a straightforward and rapid means for determining the concentration of this compound in research solutions. The presence of chromophoric groups within the molecule, such as the 17-ketone and the 5-ene double bond, allows for absorption in the UV region researchgate.netnih.gov.
To quantify this compound, a UV-Vis absorption spectrum is recorded to identify the wavelength of maximum absorbance (λmax). This λmax is then used for quantitative analysis based on the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve is constructed by measuring the absorbance of several solutions of known concentrations of this compound at its λmax.
Derivative spectrophotometry can enhance the accuracy of concentration determination, especially in complex matrices or when overlapping absorption bands are present tandfonline.comwhoi.edu. By taking the first or higher derivatives of the absorbance spectrum with respect to wavelength, subtle features can be resolved, and background interference can be minimized tandfonline.comwhoi.edu. For example, the second derivative spectrum can reveal distinct peaks where the zero-order spectrum shows only a broad band whoi.edu.
Table 3: Illustrative UV-Vis Spectrophotometric Data for this compound
| Parameter | Value (Illustrative) |
| Solvent | Methanol or Ethanol |
| λmax | ~240-250 nm |
| Molar Absorptivity (ε) | ~10,000-15,000 L mol-1 cm-1 |
| Linear Range | 1-100 µM |
Note: The exact λmax and molar absorptivity would need to be experimentally determined for this compound.
Development of Detection Assays for Research Applications
The development of specific and sensitive detection assays for this compound is crucial for various research applications, including in vitro studies, biochemical assays, and pharmacokinetic investigations in non-human models. These assays enable researchers to monitor the compound's presence, concentration, and interactions within biological or chemical systems.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative detection of steroids in complex matrices due to its high specificity, sensitivity, and ability to detect multiple analytes simultaneously lcms.czjcrpe.org. For this compound, a robust LC-MS/MS method would involve optimized chromatographic separation followed by tandem mass spectrometric detection in selected reaction monitoring (SRM) mode. This allows for the selective detection of the parent ion and its characteristic fragment ions, providing high confidence in identification and accurate quantification even at low concentrations.
Enzyme-Linked Immunosorbent Assays (ELISA): If specific antibodies against this compound can be developed, ELISA offers a high-throughput and sensitive method for its detection nih.gov. While immunoassays can be subject to interferences, they are valuable for screening large numbers of samples in research.
Electrochemical Methods: Electrochemical techniques, such as voltammetry, provide a cost-effective, sensitive, and rapid means for steroid detection nih.govmdpi.com. These methods measure changes in current in response to applied voltage, leveraging the redox properties of the compound. Direct electrochemical detection of steroids has been reported, and if this compound exhibits suitable redox activity, this approach could be developed for its quantification in research solutions nih.govmdpi.com.
Fluorescence Spectrometry: If this compound or a derivative can be made to fluoresce, fluorescence spectrometry offers high sensitivity and throughput nih.govmdpi.com. This could involve derivatization with a fluorescent tag or exploiting any intrinsic fluorescence.
Bio-detection Technologies: For research into the biological activity of this compound, bio-detection assays using cell lines engineered to respond to specific molecular interactions can be highly informative. For example, Chemically Activated LUciferase eXpression (CALUX) assays can detect the activity of steroid-like compounds by measuring reporter gene expression, offering a functional readout of activity even for compounds with unknown structures mdpi.com. This is particularly relevant for understanding the compound's potential interactions with steroid receptors in a research context.
The choice of detection assay depends on the specific research question, the required sensitivity, throughput, and the nature of the sample matrix. Often, a combination of these techniques provides the most comprehensive analytical picture.
Computational Chemistry and Molecular Modeling Approaches for 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and predicting the reactivity of molecules such as 3-Mahaeo. Methods like Density Functional Theory (DFT) and semi-empirical calculations are commonly employed to determine key electronic properties nih.govcore.ac.ukmdpi.comacs.orgmdpi.com.
These calculations can provide critical data points, including:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap (E_g), are crucial indicators of a molecule's chemical reactivity and stability. A smaller E_g often suggests higher polarizability and chemical reactivity nih.govmdpi.com.
Charge Distribution: Analysis of atomic partial charges and electrostatic potential (ESP) maps reveals the distribution of electron density across the molecule, identifying potential electrophilic and nucleophilic sites mdpi.com. This information is vital for predicting how this compound might interact with other molecules or biological targets.
Conformational Analysis: Quantum chemical methods can be used to explore and optimize the stable three-dimensional conformations of this compound, which is essential for understanding its flexibility and how it might fit into binding pockets of target proteins acs.orgmdpi.com.
For steroid derivatives, quantum chemical calculations have been successfully applied to analyze electronic properties and their correlation with biological activities. For instance, studies on 19-nor-testosterone steroids have shown that electronic properties, such as the HOMO-LUMO energy difference, total dipole moment, and net charge on carbon atoms, are significantly related to their anabolic-androgenic receptor binding affinity nih.gov. Similarly, DFT calculations have been used to characterize other steroids, predicting their geometry and vibrational spectra, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy mdpi.com. These calculations also contribute to rationalizing experimental trends in collision cross sections for steroids, providing accurate descriptions of their key properties acs.org.
A hypothetical data table illustrating typical quantum chemical parameters for this compound could include:
| Property | Value (Theoretical, e.g., DFT/B3LYP) | Unit |
| HOMO Energy (E_HOMO) | -5.5 | eV |
| LUMO Energy (E_LUMO) | -0.8 | eV |
| Energy Gap (E_g) | 4.7 | eV |
| Dipole Moment (μ) | 2.3 | Debye |
| Total Energy | -1234.5 | Hartree |
| Cavity Surface Area (CSA) | 38.3 | Ų nih.gov |
Molecular Dynamics Simulations of 3-Methoxy-17-aza-homoandrost-5-ene-17-one in Biological Environments
Molecular Dynamics (MD) simulations are computational techniques that investigate the time-dependent behavior of molecular systems by simulating the physical interactions of atoms and molecules donyayenano.irmdpi.comnih.gov. For this compound, MD simulations are invaluable for understanding its dynamic behavior, conformational flexibility, and interactions within complex biological environments, such as aqueous solutions, lipid membranes, or protein binding sites mdpi.comacs.orgnih.gov.
Key insights gained from MD simulations of this compound in biological environments would include:
Conformational Sampling: MD allows the exploration of various accessible conformations of this compound and its complexes, providing a realistic picture of its structural dynamics at physiological temperatures nih.gov.
Solvent Effects: Simulations can capture how solvent molecules (e.g., water) interact with this compound, influencing its solvation, stability, and diffusion donyayenano.ir.
Membrane Interactions: As a steroid-like molecule, this compound might interact with biological membranes. MD simulations can model these interactions, revealing its partitioning into lipid bilayers, orientation within the membrane, and potential effects on membrane properties acs.org.
Protein-Ligand Binding: When this compound is considered as a ligand for a specific protein target, MD simulations can provide detailed atomic-level insights into the binding process, the stability of the protein-ligand complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex nih.gov. For example, MD simulations have been used to study the inclusion mechanism of steroid drugs like hydrocortisone, progesterone, and testosterone (B1683101) into beta-cyclodextrins, revealing the driving forces and hydrogen-bonding patterns involved nih.gov.
MD simulations can help visualize structural changes and flexibility of docked complexes over time, which is critical for understanding the binding effectiveness of compounds nih.gov. This approach is particularly useful for steroid-like molecules that often undergo conformational adjustments upon binding to their receptors.
Free Energy Perturbation Methods for Binding Affinity Predictions
Free Energy Perturbation (FEP) methods are rigorous computational approaches used to calculate the relative binding free energies (RBFE) of ligands to a common receptor acs.orgscience.govpnas.orgcresset-group.com. For this compound and its derivatives, FEP can predict how modifications to the molecule's structure would impact its binding affinity to a target protein. This is highly valuable in drug discovery for prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost cresset-group.com.
The core principle of FEP involves gradually transforming a reference ligand (e.g., this compound) into a target ligand through an "alchemical" pathway during a molecular dynamics simulation acs.orgpnas.org. The free energy difference associated with this transformation is then calculated.
Key aspects and applications of FEP for this compound would include:
Relative Binding Affinity: FEP can accurately predict the change in binding affinity when a specific functional group on this compound is modified or replaced. Results typically fall within 1 kcal/mol of experimental data, enabling informed decisions on ligand modifications for enhanced potency cresset-group.com.
Lead Optimization: By predicting the binding affinities of numerous analogs, FEP can guide the optimization of this compound's scaffold to improve its potency and selectivity towards a desired biological target.
Understanding Interaction Energetics: FEP can decompose the total binding free energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, hydrophobic), providing a deeper understanding of the molecular forces driving the binding of this compound nih.gov. For example, studies on steroid inclusion into cyclodextrins highlighted van der Waals and hydrophobic interactions as main driving forces nih.gov.
Challenges: While powerful, FEP calculations can be computationally intensive and require careful setup, particularly when significant conformational changes occur between the reference and target binder-receptor complexes acs.orgscience.gov. However, advancements in sampling methods like Hamiltonian Replica-Exchange Molecular Dynamics (FEP/H-REMD) aim to improve convergence and address kinetically trapped conformations science.gov.
A conceptual table demonstrating FEP results for this compound derivatives:
| Compound Derivative | ΔΔG_binding (kcal/mol) (Relative to this compound) | Predicted Binding Affinity (nM) |
| This compound | 0.0 | X |
| Derivative A | -1.5 | 0.1 * X |
| Derivative B | +0.8 | 2.0 * X |
| Derivative C | -2.1 | 0.05 * X |
Note: X represents the unknown binding affinity of this compound, and the predicted affinities are illustrative based on ΔΔG values.
De Novo Ligand Design Strategies Based on 3-Methoxy-17-aza-homoandrost-5-ene-17-one Scaffold
De novo ligand design is a computational approach that generates novel molecular structures from atomic building blocks, rather than modifying existing compounds researchgate.netresearchgate.net. When applied to this compound, this strategy uses its unique steroid-like scaffold as a foundation to design new ligands with potentially improved properties or novel activities.
This approach can be broadly categorized into structure-based and ligand-based methods nih.gov:
Structure-Based Design: If a crystal structure of a protein target bound to this compound (or a similar steroid) is available, de novo design algorithms can grow new chemical fragments within the binding site, optimizing interactions with the protein. This involves identifying "hot spots" in the binding pocket and building molecules that complement these regions researchgate.net.
Ligand-Based Design: In the absence of a protein structure, the this compound scaffold can be used as a template. Algorithms can generate new molecules by modifying side chains, performing scaffold hopping (replacing the core structure while retaining key pharmacophoric features), or combining fragments that are known to interact favorably with similar targets researchgate.netnih.govethz.ch.
Key strategies include:
Fragment-Based Design: This involves identifying small chemical fragments that bind weakly to a target and then computationally linking or growing them to form a larger, high-affinity ligand ethz.ch. The this compound scaffold could be broken down into fragments, or new fragments could be designed to attach to its existing structure.
Scaffold Hopping: This technique aims to find chemically distinct core structures that maintain the essential binding interactions of this compound, leading to novel chemical entities with similar biological activity but potentially improved properties (e.g., solubility, metabolic stability) researchgate.netnih.govethz.ch.
Multi-objective Optimization: De novo design often involves optimizing several properties simultaneously, such as binding affinity, ligand volume, and drug-likeness (e.g., Lipinski's Rule of Five) researchgate.net.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exhibit a specific biological activity acs.orgnih.govnih.gov. These models, derived from known active compounds like this compound or its analogs, are then used in virtual screening to identify novel compounds from large chemical databases nih.govnih.gov.
The process typically involves:
Pharmacophore Model Generation:
Ligand-Based Pharmacophores: Built from a set of known active ligands (e.g., this compound and its active derivatives) by identifying common chemical features and their spatial relationships acs.orgnih.gov. This approach is particularly useful when the 3D structure of the biological target is unknown acs.org.
Structure-Based Pharmacophores: Derived from the 3D structure of the target protein-ligand complex, highlighting the key interactions between the ligand and the binding site nih.gov.
Virtual Screening (VS): The generated pharmacophore model acts as a 3D query to search vast chemical libraries. Compounds that "map" or fit the pharmacophore features are selected as potential hits nih.govnih.gov. This significantly reduces the number of compounds to be experimentally tested, enriching the hit list with active molecules nih.gov.
For steroid-like compounds, pharmacophore modeling and virtual screening have proven effective. For instance, ligand-based pharmacophore models have been developed for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors, leading to the discovery of novel compounds with low micromolar IC50 values acs.org. Similarly, steroid pharmacophore-based strategies have been used to identify new aromatase inhibitors, especially when the crystal structure of the enzyme was unavailable researchgate.net. Pharmacophore models for hydroxysteroid dehydrogenases have also been successfully applied in virtual screening campaigns, leading to the identification of potent inhibitors nih.govfrontiersin.org.
A conceptual representation of pharmacophore features for this compound might include:
| Feature Type | Description |
| Hydrophobic Feature 1 | Associated with the steroid ring system |
| Hydrophobic Feature 2 | Associated with the methoxy (B1213986) group |
| Hydrogen Bond Acceptor | Associated with the carbonyl oxygen at C-17 |
| Aromatic Ring Feature | If any aromaticity is considered or induced |
| Exclusion Volumes | Regions where no atoms are allowed |
By applying these computational and molecular modeling approaches, researchers can systematically explore the chemical space around 3-Methoxy-17-aza-homoandrost-5-ene-17-one, predict its behavior, and rationally design novel compounds with desired therapeutic properties.
Derivatization Strategies and Probing Molecular Pathways with 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One
Synthesis of Affinity Probes Based on 3-Methoxy-17-aza-homoandrost-5-ene-17-one for Target Identification
Affinity probes are critical chemical biology tools designed to identify and characterize the molecular targets of small molecules within complex biological matrices. hilarispublisher.comfrontiersin.org A typical affinity probe consists of three key components: a ligand (which provides selectivity for the target), a reporter group (such as a fluorophore or biotin (B1667282) for detection and purification), and a reactive group (often a photoaffinity label like a diazirine, which forms a covalent bond with the target upon photoactivation). frontiersin.orgnih.gov
For steroid-based compounds like 3-Methoxy-17-aza-homoandrost-5-ene-17-one, the synthesis of affinity probes involves introducing these functional handles while preserving the core steroid structure's ability to bind to its intended biological target. Given its steroid backbone, potential sites for derivatization on 3-Methoxy-17-aza-homoandrost-5-ene-17-one could include positions that are less critical for receptor binding, such as certain carbons on the A, B, or C rings, or potentially through the nitrogen atom in the D-ring, depending on its role in target interaction. For instance, photoaffinity probes based on diazirines are widely used due to their small size and high reactivity, minimizing alterations to the compound's physicochemical properties. nih.gov Biotinylation, another common strategy, allows for high-affinity capture of labeled proteins using streptavidin. nih.govacs.org
The objective of synthesizing such probes from 3-Methoxy-17-aza-homoandrost-5-ene-17-one would be to covalently capture its interacting proteins or receptors. Subsequent proteomic analysis, often involving mass spectrometry, would then identify these protein targets, providing crucial information about the compound's mechanism of action and its role in specific biological pathways. nih.govnih.gov
Conjugation Strategies for Generating Immobilized Ligands for Biosensor Applications
Immobilized ligands are fundamental components of biosensor platforms, facilitating the study of molecular interactions in a label-free or real-time manner. mdpi.com By tethering a ligand to a solid support, biosensors can detect binding events with high sensitivity and specificity. researchgate.netmdpi.com
For 3-Methoxy-17-aza-homoandrost-5-ene-17-one, conjugation strategies would focus on covalently linking the compound to a biosensor surface without compromising its binding affinity for its target. Common methods include direct covalent coupling to activated surfaces (e.g., using EDC/NHS chemistry for carboxyl or amine groups), or indirect immobilization via high-affinity tags like biotin-streptavidin. mdpi.comresearchgate.netmdpi.com The presence of the nitrogen atom in the aza-D-ring or the oxygen in the methoxy (B1213986) group, or other peripheral positions, could be chemically modified to introduce reactive handles (e.g., amine, carboxyl, thiol, or alkyne groups for click chemistry) suitable for surface attachment. mdpi.com
Such immobilized 3-Methoxy-17-aza-homoandrost-5-ene-17-one ligands could be employed in various biosensor formats, such as surface plasmon resonance (SPR) or electrochemical biosensors. researchgate.netnih.govacs.org These applications would enable the quantitative analysis of binding kinetics (association and dissociation rates), affinity constants, and specificity of interactions with potential protein targets or receptors, providing detailed mechanistic information about the compound's molecular recognition. researchgate.netacs.org
Site-Specific Mutagenesis Studies Using 3-Methoxy-17-aza-homoandrost-5-ene-17-one Analogues to Map Receptor Binding Sites
Site-specific mutagenesis, when combined with chemical probes, is a powerful approach to elucidate the precise amino acid residues within a receptor that are critical for ligand binding. nih.govcore.ac.uk This technique involves systematically altering individual amino acids in a receptor's binding pocket and then assessing the impact of these mutations on the binding of a ligand or its analogues. core.ac.uk
In the context of 3-Methoxy-17-aza-homoandrost-5-ene-17-one, its analogues, particularly those bearing photoactivatable groups (as discussed in Section 8.1), could be used in conjunction with site-specific mutagenesis. By introducing specific mutations in the putative binding site of a receptor and then applying a photoaffinity analogue of 3-Methoxy-17-aza-homoandrost-5-ene-17-one, researchers can identify which mutated residues affect covalent labeling or binding affinity. nih.govmdpi.com This allows for the precise mapping of the ligand-receptor interface, revealing key contact points and structural requirements for interaction. Techniques such as unnatural amino acid incorporation can further enhance the precision of photocrosslinking studies, allowing for residue-specific chemical reactions to map binding interfaces directly in cells. core.ac.uk This approach is crucial for understanding how 3-Methoxy-17-aza-homoandrost-5-ene-17-one interacts with its biological targets at an atomic level, informing structure-activity relationships and future drug design.
Chemical Biology Tools Derived from 3-Methoxy-17-aza-homoandrost-5-ene-17-one for Pathway Dissection
Beyond specific probes for target identification and imaging, 3-Methoxy-17-aza-homoandrost-5-ene-17-one can serve as a scaffold for developing a broader range of chemical biology tools aimed at dissecting complex biological pathways. Chemical biology leverages small molecules to perturb biological systems with high temporal and spatial control, allowing researchers to elucidate gene function, signaling cascades, and the roles of biomolecules in health and disease. hilarispublisher.comnih.gov
Derivatives of 3-Methoxy-17-aza-homoandrost-5-ene-17-one could be designed as selective inhibitors, activators, or even degraders of specific proteins involved in steroid-related signaling pathways. By systematically modifying the parent compound, researchers can generate a library of analogues with varied potencies and selectivities. These tools can then be applied in experiments such as chemical genetics, where the effects of small molecule perturbations are observed phenotypically, or chemoproteomics, which globally profiles protein interactions. hilarispublisher.commdpi.comnih.gov
For instance, if 3-Methoxy-17-aza-homoandrost-5-ene-17-one interacts with a particular enzyme in a metabolic pathway, its analogues could be developed to either inhibit or activate that enzyme, thereby allowing the dissection of the pathway's flow and the identification of downstream effects. Mass spectrometry imaging with on-tissue derivatization, for example, has been used to quantify and localize steroids within tissues, providing insights into steroid intracrinology and pathway modulation. researchgate.net Such tools derived from 3-Methoxy-17-aza-homoandrost-5-ene-17-one would contribute significantly to understanding the intricate roles of aza-steroids in biological processes and could potentially inform the development of new therapeutic strategies.
Future Research Directions and Unexplored Avenues in 3 Methoxy 17 Aza Homoandrost 5 Ene 17 One Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Stereoselectivity
The synthesis of aza-steroids, such as 3-Methoxy-17-aza-homoandrost-5-ene-17-one, often presents significant challenges due to the inherent complexity of the steroid scaffold and the introduction of heteroatoms fiu.edu. Current synthetic methods for these compounds can be limited, despite the successful application of rearrangements like the Beckmann and Hofmann rearrangements in the preparation of similar 17-aza-D-homoandrostan-3-ols nih.gov. The stereochemistry of steroid molecules is paramount, as the spatial arrangement of atoms critically influences their interaction with biological systems and, consequently, their activity ontosight.aiacs.org.
Future research should prioritize the development of innovative synthetic methodologies aimed at achieving enhanced stereoselectivity in the production of 3-Methoxy-17-aza-homoandrost-5-ene-17-one. This could involve exploring novel catalytic approaches, including asymmetric catalysis, to precisely control the formation of chiral centers. Furthermore, the application of biocatalysis, leveraging enzymes for highly selective transformations, and the implementation of flow chemistry techniques could offer more efficient and environmentally benign routes to access this compound and its derivatives with high stereochemical purity. Such advancements are crucial for overcoming existing synthetic hurdles and enabling the exploration of specific stereoisomers with potentially distinct biological profiles.
Investigation of Non-Canonical Steroid Receptor Interactions
While classical steroid hormones primarily exert their effects through interactions with nuclear receptors, emerging evidence highlights the importance of non-canonical, or non-genomic, steroid signaling pathways escholarship.org. These rapid actions often involve membrane-localized steroid receptors, G-protein coupled receptors (GPCRs), or direct modulation of ion channels and kinase cascades escholarship.org. The modified structure of 3-Methoxy-17-aza-homoandrost-5-ene-17-one, particularly with its aza-homoandrostane skeleton, suggests that it may exhibit unique binding preferences and signaling modalities compared to traditional steroids. For instance, different structural requirements have been observed for the interaction of 4-azasteroids with 5α-reductase versus the androgen receptor nih.gov. Similarly, 6-azasteroids have demonstrated activity in pathways unrelated to cholesterol metabolism, including oxidative stress pathways acs.org.
Future investigations should thoroughly explore the potential for 3-Methoxy-17-aza-homoandrost-5-ene-17-one to engage with these non-canonical pathways. This would involve detailed studies on its binding to various membrane-bound receptors and its influence on rapid cellular signaling events, such as the activation of mitogen-activated protein kinase (MAPK) pathways, which are known to be affected by corticosteroids ersnet.org. Understanding these non-canonical interactions could unveil novel mechanisms of action and therapeutic opportunities for this compound, moving beyond the well-established nuclear receptor paradigm.
Development of Optogenetic Tools Incorporating 3-Methoxy-17-aza-homoandrost-5-ene-17-one Derivatives
Optogenetics, a field that utilizes light-sensitive proteins to precisely control biological processes, is rapidly expanding, with a continuous demand for novel photosensory modules and light-activated systems mdpi.com. While steroids have historically been integrated into chemically-inducible gene expression systems, optogenetic approaches offer superior spatiotemporal control through light mdpi.com. The concept of using steroid derivatives in optogenetics has been previously explored, for example, in regulating Cre recombinase activity with synthetic steroids nih.gov. Furthermore, photochromic soluble ligands have been developed to enable light-controlled channel activity nih.gov.
Future research should aim to functionalize 3-Methoxy-17-aza-homoandrost-5-ene-17-one with photoactivatable moieties, such as azobenzene (B91143) photoswitches, to create light-responsive derivatives. These innovative tools could enable precise, light-mediated control over steroid-dependent cellular processes or signaling pathways. Such advancements would provide researchers with unprecedented control over the timing and location of compound activity, offering a powerful new approach for dissecting complex biological systems and potentially leading to novel therapeutic strategies with enhanced precision.
Advanced Studies on the Role of 3-Methoxy-17-aza-homoandrost-5-ene-17-one in Unconventional Signaling Pathways
Steroids are recognized for their diverse roles as signaling molecules and regulators of various metabolic processes within the body fiu.edu. Beyond their well-characterized interactions with nuclear receptors, steroids have been shown to influence a broad spectrum of cellular pathways, including PI3K-Akt, p53, Ras, and MAPK signaling cascades acs.org. Notably, certain azasteroids have demonstrated activity in non-cholesterol-metabolizing pathways and those involved in oxidative stress responses acs.org.
Advanced studies on 3-Methoxy-17-aza-homoandrost-5-ene-17-one should delve into its potential involvement in unconventional signaling pathways that are not typically associated with classical steroid hormone action. This could encompass detailed investigations into its impact on cellular metabolism, epigenetic modifications beyond direct glucocorticoid receptor interactions (e.g., histone acetylation and methylation), and novel protein-protein interactions. Employing advanced 'omics' technologies, such as proteomic and metabolomic profiling, would be instrumental in identifying previously unrecognized cellular targets and elucidating the intricate mechanisms through which this compound exerts its biological effects.
Application of Artificial Intelligence and Machine Learning in Predicting 3-Methoxy-17-aza-homoandrost-5-ene-17-one Activity Profiles
Future research should extensively leverage AI and ML algorithms to predict the diverse biological activities, specific target interactions, and pharmacokinetic properties of 3-Methoxy-17-aza-homoandrost-5-ene-17-one and its derivatives. This would involve developing sophisticated predictive models trained on extensive datasets of known steroid-like compounds and their associated biological activities. Such computational approaches would enable the rapid identification of promising analogs, guiding subsequent experimental validation efforts and streamlining the drug discovery process for this class of compounds.
Theoretical Expansion of Structure-Activity Relationship Models for Heterocyclic Steroids like 3-Methoxy-17-aza-homoandrost-5-ene-17-one.
Structure-Activity Relationship (SAR) analysis is fundamental to understanding the intricate correlation between the structural features of chemical compounds and their biological activities nih.govnih.govuea.ac.ukresearchgate.netnih.gov. Heteroatom-containing steroids, including aza-steroids, exhibit a wide array of biological activities, which are profoundly influenced by their specific structural characteristics nih.govresearchgate.net. Existing quantitative structure-activity relationship (QSAR) models have successfully linked molecular properties and structural descriptors to various biological activities, including enzyme inhibition frontiersin.orgnih.gov. The strategic incorporation of heterocycles into steroid scaffolds has been shown to impart novel properties or enhance potency researchgate.net.
Future theoretical work should focus on expanding and refining advanced computational SAR/QSAR models specifically tailored for heterocyclic steroids like 3-Methoxy-17-aza-homoandrost-5-ene-17-one. This would involve integrating sophisticated computational techniques, such as quantum chemical descriptors, molecular dynamics simulations, and pharmacophore modeling. Such an expanded theoretical framework would provide a more profound understanding of how the unique 17-aza-homoandrost-5-ene-17-one scaffold and its various modifications influence crucial parameters like binding affinity, selectivity for specific biological targets, and downstream cellular effects. This deeper theoretical insight is indispensable for guiding the rational design of new derivatives with optimized pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Mahaeo in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled temperature and solvent conditions. Key steps include:
- Reagent purification : Use column chromatography or recrystallization to isolate intermediates .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track progress .
- Yield optimization : Adjust stoichiometry and catalyst loading based on kinetic studies .
- Data Table :
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| Isolation | Column Chromatography | Remove impurities | |
| Analysis | HPLC | Confirm intermediate purity |
Q. How is this compound characterized to confirm its chemical structure?
- Methodological Answer : Use spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify functional groups and connectivity .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Address contradictions systematically:
Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
Experimental replication : Reproduce assays under standardized conditions (e.g., pH, cell lines) to isolate variables .
Dose-response validation : Test activity across a concentration gradient to confirm efficacy thresholds .
- Key Consideration : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based tests) to rule out methodological bias .
Q. How can researchers design experiments to elucidate this compound's mechanism of action at the molecular level?
- Methodological Answer : Combine in vitro and in silico approaches:
- Target identification : Use affinity chromatography or pull-down assays with labeled this compound to isolate binding proteins .
- Computational docking : Model ligand-receptor interactions using software like AutoDock to predict binding sites .
- Pathway analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects .
- Data Table :
| Approach | Tool/Method | Outcome Metric |
|---|---|---|
| Affinity Chromatography | Biotinylated this compound | Protein binding partners |
| Molecular Dynamics | GROMACS | Binding free energy (ΔG) |
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate IC/LD values .
- ANOVA with post-hoc tests : Compare toxicity across concentrations while controlling for Type I errors .
- Survival analysis : Use Kaplan-Meier plots for longitudinal studies .
Guidelines for Ensuring Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
